

The Alkaloid Augustine: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Angustin B*

Cat. No.: *B563228*

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Introduction

Augustine is a naturally occurring crinine-type alkaloid found in various species of the Amaryllidaceae family, notably in plants of the *Crinum* genus, such as *Crinum augustum* and *Crinum amabile*.^[1] Like many Amaryllidaceae alkaloids, Augustine is a subject of scientific interest due to its potential biological activities, which are characteristic of this class of compounds, including cytotoxic and acetylcholinesterase inhibitory effects. This technical guide provides a detailed overview of the chemical structure, known biological activities, and proposed mechanisms of action of Augustine, alongside detailed experimental protocols for its study.

Chemical Identity and Structure

IUPAC Name: (1S,13R,15R,16S,18R)-15-methoxy-5,7,17-trioxa-12-azahexacyclo[10.6.2.0¹, 13.0², 10.0⁴, 8.0¹⁶, 18]jicosa-2,4(8),9-triene

Molecular Formula: C₁₇H₁₉NO₄

Structure:

Chemical Structure of Augustine

augustine_structure

[Click to download full resolution via product page](#)**Figure 1:** 2D Chemical Structure of Augustine.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Augustine.

Property	Value	Source
Molecular Weight	301.34 g/mol	PubChem
CAS Number	79659-60-2	PubChem
PubChem CID	157561	PubChem
Melting Point	174-176 °C	[1]
Optical Rotation	-44.8° (MeOH)	[1]

Biological Activities and Mechanism of Action

While specific quantitative data for the biological activities of Augustine are not extensively reported in publicly available literature, alkaloids from the Crinum genus are known to exhibit a range of pharmacological effects. The primary activities associated with crinine-type alkaloids, and thus potential activities of Augustine, include cytotoxicity against cancer cell lines, acetylcholinesterase (AChE) inhibition, and anti-parasitic effects.

Cytotoxicity and Apoptosis Induction

Crinine-type alkaloids are well-documented for their ability to induce apoptosis in tumor cells.[2] [3] This pro-apoptotic activity is a key area of investigation for the development of novel anticancer agents. The proposed mechanism involves the intrinsic apoptosis pathway, which is

initiated by mitochondrial outer membrane permeabilization and the subsequent release of pro-apoptotic factors.

While the direct effect of Augustine on specific signaling pathways like STAT3 or NF- κ B has not been elucidated, some alkaloids are known to modulate these pathways to induce apoptosis.[4][5][6] For instance, the inhibition of STAT3 phosphorylation can prevent its translocation to the nucleus, thereby downregulating the expression of anti-apoptotic proteins such as Bcl-2 and survivin, and ultimately leading to programmed cell death.

Caption: Proposed intrinsic apoptosis pathway induced by Augustine.

Acetylcholinesterase Inhibition

A significant number of Amaryllidaceae alkaloids have demonstrated inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7][8] This inhibitory action increases the levels of acetylcholine in the brain and is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Given its structural similarity to other AChE-inhibitory alkaloids from the same family, Augustine is a candidate for possessing similar activity.

Anti-parasitic Activity

Alkaloids have been investigated for their potential to treat parasitic infections. While direct studies on Augustine are limited, related alkaloids have shown activity against various parasites.[9]

Experimental Protocols

The following sections provide detailed methodologies for the isolation and biological evaluation of Augustine, based on established protocols for related compounds.

Isolation of Augustine from *Crinum augustum*

This protocol describes a general method for the extraction and isolation of alkaloids from the bulbs of *Crinum augustum*.

- Extraction:

- Air-dried and powdered bulbs of *Crinum augustum* (e.g., 4 kg) are extracted with 95% ethanol at room temperature by maceration until exhaustion.
- The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.
- Acid-Base Partitioning:
 - The crude extract is suspended in 5% aqueous sulfuric acid and filtered.
 - The acidic solution is washed with chloroform to remove non-alkaloidal compounds.
 - The acidic aqueous layer is then basified to pH 9-10 with ammonium hydroxide.
 - The basified solution is extracted repeatedly with chloroform to obtain the crude alkaloid fraction.
- Chromatographic Separation:
 - The crude alkaloid fraction is subjected to column chromatography on silica gel.
 - The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol.
 - Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol solvent system and visualized under UV light and with Dragendorff's reagent.
 - Fractions containing compounds with similar TLC profiles are combined.
- Purification:
 - Combined fractions showing the presence of Augustine are further purified by repeated column chromatography or preparative TLC to yield the pure compound.
 - The structure and purity of the isolated Augustine are confirmed by spectroscopic methods (^1H -NMR, ^{13}C -NMR, MS) and comparison with literature data.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of Augustine against a cancer cell line (e.g., HeLa).

- Cell Culture:
 - HeLa cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
- Assay Procedure:
 - Cells are seeded in a 96-well plate at a density of 1×10^4 cells per well and incubated for 24 hours to allow for cell attachment.
 - Augustine is dissolved in a suitable solvent (e.g., DMSO) and then diluted with the culture medium to various concentrations.
 - The cells are treated with different concentrations of Augustine and incubated for 48 hours. A vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin) are included.
 - After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
 - The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
 - The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis:
 - The percentage of cell viability is calculated relative to the vehicle control.
 - The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the concentration of Augustine.

Acetylcholinesterase Inhibition Assay

This protocol describes the in vitro determination of the AChE inhibitory activity of Augustine using Ellman's method.

- Reagents and Materials:
 - Acetylcholinesterase (AChE) from electric eel.
 - Acetylthiocholine iodide (ATCI) as the substrate.
 - 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent.
 - Phosphate buffer (pH 8.0).
 - Augustine dissolved in a suitable solvent.
 - Galanthamine as a positive control.
- Assay Procedure:
 - The assay is performed in a 96-well plate.
 - To each well, add 25 μ L of ATCI solution, 125 μ L of DTNB solution, and 50 μ L of buffer.
 - Add 25 μ L of different concentrations of Augustine (or galanthamine/solvent for controls).
 - The reaction is initiated by adding 25 μ L of AChE solution.
 - The plate is incubated at 37°C for 15 minutes.
 - The absorbance is measured at 405 nm at regular intervals.
- Data Analysis:
 - The rate of reaction is calculated from the change in absorbance over time.
 - The percentage of inhibition is calculated for each concentration of Augustine.

- The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data

Specific quantitative data on the biological activities of Augustine are sparse in the available literature. However, to provide a context for its potential potency, the following table summarizes the IC₅₀ values of other alkaloids isolated from Crinum species.

Alkaloid	Biological Activity	Cell Line/Enzyme	IC ₅₀ (μM)	Reference
Lycorine	Cytotoxicity	A2780 (Ovarian Cancer)	2.8 μg/mL	[10]
6-Hydroxycrinamine	Cytotoxicity	A2780 (Ovarian Cancer)	2.9 μg/mL	[10]
2-O-acetyllycorine	AChE Inhibition	Acetylcholinesterase	32.65 ± 2.72	[8]
Deacetylbowdenerine	AChE Inhibition	Acetylcholinesterase	>200	[8]

Conclusion

Augustine is a crinine-type alkaloid with a defined chemical structure that belongs to a class of compounds known for their significant biological activities. While further research is required to fully elucidate its specific mechanisms of action and to quantify its pharmacological effects, the existing knowledge on related Amaryllidaceae alkaloids suggests that Augustine holds potential as a cytotoxic and neuroactive agent. The experimental protocols provided in this guide offer a framework for future investigations into this promising natural product.

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